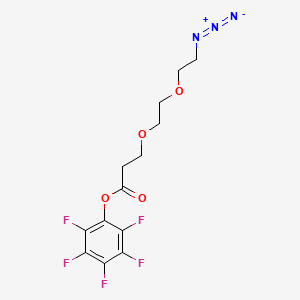

Azido-PEG2-PFP ester

Descripción general

Descripción

Azido-PEG2-PFP ester is a compound that combines azide-functionalized polyethylene glycol (PEG) derivatives with pentafluorophenyl (PFP) ester moieties. This compound is widely used as a coupling agent in bioconjugation chemistry, enabling efficient biomolecule modification. It is particularly valuable in drug delivery systems, targeted therapies, and diagnostic applications .

Análisis Bioquímico

Biochemical Properties

Azido-PEG2-PFP ester interacts with various biomolecules in biochemical reactions. The azide group enables Click Chemistry, a powerful tool for bioconjugation . The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Cellular Effects

The effects of this compound on cells are primarily related to its role in bioconjugation. By labeling proteins and other amine-containing molecules, it can influence cell function

Molecular Mechanism

This compound exerts its effects at the molecular level through its azide group and PFP ester group. The azide group can participate in copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN to produce stable triazole linkages . The PFP ester group is amine-reactive and can be used to label primary amines of proteins and other amine-containing molecules .

Temporal Effects in Laboratory Settings

It is known that the hydrophilic PEG spacer in the compound increases its water solubility , which could potentially influence its stability and degradation over time.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its PEG component, which is known to enhance solubility and improve bioavailability

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Azido-PEG2-PFP ester is synthesized by reacting azido-PEG2 with pentafluorophenyl chloroformate. The reaction typically occurs in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

Azido-PEG2-PFP ester primarily undergoes substitution reactions. The azide group can participate in copper-catalyzed Click Chemistry reactions with alkynes, forming stable triazole linkages. The PFP ester moiety is highly reactive towards primary amines, forming stable amide bonds .

Common Reagents and Conditions

Copper(I) Catalysts: Used in Click Chemistry reactions with alkynes.

Primary Amines: React with the PFP ester to form amide bonds.

Major Products Formed

Triazole Linkages: Formed from the reaction of the azide group with alkynes.

Amide Bonds: Formed from the reaction of the PFP ester with primary amines

Aplicaciones Científicas De Investigación

Azido-PEG2-PFP ester has a wide range of applications in scientific research:

Chemistry: Used in Click Chemistry for the synthesis of complex molecules.

Biology: Facilitates the labeling and modification of biomolecules such as proteins and nucleic acids.

Medicine: Plays a crucial role in drug delivery systems and targeted therapies.

Industry: Used in the development of diagnostic tools and materials science .

Mecanismo De Acción

Azido-PEG2-PFP ester exerts its effects through its reactive functional groups. The azide group enables Click Chemistry reactions, forming stable triazole linkages with alkynes. The PFP ester moiety reacts with primary amines to form stable amide bonds. These reactions facilitate the modification and labeling of biomolecules, enhancing their functionality and stability .

Comparación Con Compuestos Similares

Similar Compounds

Azido-PEG2-NHS ester: Similar to Azido-PEG2-PFP ester but uses N-hydroxysuccinimide (NHS) ester instead of PFP ester.

Azido-PEG3-PFP ester: Similar structure but with an additional PEG unit, providing increased solubility and flexibility

Uniqueness

This compound is unique due to its combination of azide and PFP ester moieties, which provide high reactivity and stability. The PFP ester is a better leaving group compared to NHS ester, making it more efficient in forming stable amide bonds .

Actividad Biológica

Azido-PEG2-PFP ester is a specialized compound that integrates a polyethylene glycol (PEG) backbone with an azide group and a pentafluorophenyl (PFP) ester group. This unique structure enhances its reactivity and stability, making it particularly valuable in various chemical and biological applications, including drug delivery and bioconjugation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 369.3 g/mol. The presence of the azide group allows for efficient click chemistry reactions, while the PFP ester serves as an activated leaving group, facilitating the formation of stable amide bonds with primary amines.

| Property | Value |

|---|---|

| Molecular Formula | C13H12F5N3O4 |

| Molecular Weight | 369.3 g/mol |

| Purity | 95-98% |

| CAS Number | 1393330-37-4 |

This compound primarily functions through two key mechanisms:

- Bioconjugation : The PFP ester reacts readily with primary amines to form stable amide bonds, which are crucial for creating stable conjugates. This reaction is significant in the development of antibody-drug conjugates (ADCs) and other bioconjugates.

- Click Chemistry : The azide moiety enables subsequent reactions with alkynes or other azide-reactive groups, producing stable triazole linkages. This property is essential for modifying biomolecules without compromising their biological activity.

Drug Delivery Systems

Azd-PEG2-PFP ester is employed in drug delivery systems to enhance the pharmacokinetic profiles of therapeutic agents. Its ability to form stable conjugates improves solubility and bioavailability, which are critical factors in drug efficacy.

Bioconjugation Techniques

The compound is widely used for attaching biomolecules such as proteins and peptides to surfaces or other molecules, enhancing their functionality. The azide functionality allows for precise modifications, which can be tailored for specific applications in research and therapeutics.

Case Studies and Research Findings

- Stability and Reactivity : Studies have shown that this compound exhibits significantly higher stability compared to traditional NHS esters, making it less susceptible to hydrolysis during reactions. This stability is crucial for maintaining the integrity of bioconjugates under physiological conditions .

- Efficiency in Conjugation : Research indicates that conjugation using this compound results in high yields of amide-linked products (>95% conversion), demonstrating its effectiveness as a linker in bioconjugation protocols .

- Application in PROTACs : The compound has been utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), showcasing its versatility in modern therapeutic strategies aimed at targeted protein degradation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among other PEG-based linkers:

| Compound Name | Description | Unique Features |

|---|---|---|

| This compound | Contains an azide group and PFP ester | Enhanced stability; less hydrolysis |

| Azido-PEG5-PFP Ester | Longer PEG chain | Increased flexibility; better solubility |

| N3-PEG2-C2-PFP Ester | Non-cleavable PEG linker | Used specifically in ADC synthesis |

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-azidoethoxy)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F5N3O4/c14-8-9(15)11(17)13(12(18)10(8)16)25-7(22)1-3-23-5-6-24-4-2-20-21-19/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXHEMGARNABFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401135220 | |

| Record name | Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401135220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393330-37-4 | |

| Record name | Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401135220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.